molecular formula C20H17Cl2N7O4 B10958496 N-[1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

N-[1-(2,6-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10958496
M. Wt: 490.3 g/mol
InChI Key: OINOIHOZXYCXJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,6-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, an isoxazole ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

The synthesis of N-[1-(2,6-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, including the formation of the pyrazole and isoxazole rings, followed by the introduction of the substituents. Common synthetic routes include:

    Cyclocondensation Reactions: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone.

    Nitration and Chlorination:

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and isoxazole intermediates using reagents such as coupling agents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

N-[1-(2,6-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2,6-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Agrochemistry: It is explored for use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific chemical and physical characteristics.

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

N-[1-(2,6-DICHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-METHYL-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-3-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:

  • N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE
  • N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-5-(5-ETHYL-2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

These compounds share structural similarities but differ in their substituents and specific chemical properties, which can influence their biological activity and applications.

Properties

Molecular Formula

C20H17Cl2N7O4

Molecular Weight

490.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H17Cl2N7O4/c1-11-6-18(25-28(11)10-15-16(21)4-3-5-17(15)22)24-20(30)19-14(12(2)33-26-19)9-27-8-13(7-23-27)29(31)32/h3-8H,9-10H2,1-2H3,(H,24,25,30)

InChI Key

OINOIHOZXYCXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC=C2Cl)Cl)NC(=O)C3=NOC(=C3CN4C=C(C=N4)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.